molecular formula C22H14FNO4 B11129129 7-Fluoro-2-(furan-2-ylmethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Fluoro-2-(furan-2-ylmethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11129129
M. Wt: 375.3 g/mol
InChI Key: IQOSJKRLNZWXOF-UHFFFAOYSA-N
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Description

7-fluoro-2-[(furan-2-yl)methyl]-1-phenyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a fluorine atom, a furan ring, and a chromeno-pyrrole system. The presence of these diverse functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoro-2-[(furan-2-yl)methyl]-1-phenyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Chromeno-Pyrrole Core: The chromeno-pyrrole core can be synthesized through a multi-step process involving the condensation of a suitable aldehyde with a pyrrole derivative, followed by cyclization and oxidation reactions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced using electrophilic fluorination reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the Furan Ring: The furan ring can be attached through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a furan boronic acid derivative and a suitable palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems to streamline the isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

7-fluoro-2-[(furan-2-yl)methyl]-1-phenyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorine atom or the furan ring, using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles (e.g., amines, thiols), Electrophiles (e.g., alkyl halides)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

7-fluoro-2-[(furan-2-yl)methyl]-1-phenyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anticancer and antiviral research.

    Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials due to its electronic properties.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.

Mechanism of Action

The mechanism of action of 7-fluoro-2-[(furan-2-yl)methyl]-1-phenyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds containing the indole nucleus, such as tryptophan and serotonin, share some structural similarities with the chromeno-pyrrole system.

    Fluorinated Aromatics: Compounds like fluoroquinolones, which contain fluorine atoms in their structure, exhibit similar chemical reactivity.

Uniqueness

7-fluoro-2-[(furan-2-yl)methyl]-1-phenyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is unique due to the combination of its fluorine atom, furan ring, and chromeno-pyrrole system. This unique structure imparts distinct electronic and steric properties, making it a valuable compound for various scientific applications.

Properties

Molecular Formula

C22H14FNO4

Molecular Weight

375.3 g/mol

IUPAC Name

7-fluoro-2-(furan-2-ylmethyl)-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C22H14FNO4/c23-14-8-9-17-16(11-14)20(25)18-19(13-5-2-1-3-6-13)24(22(26)21(18)28-17)12-15-7-4-10-27-15/h1-11,19H,12H2

InChI Key

IQOSJKRLNZWXOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C3=C(C(=O)N2CC4=CC=CO4)OC5=C(C3=O)C=C(C=C5)F

Origin of Product

United States

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